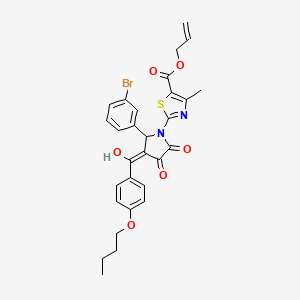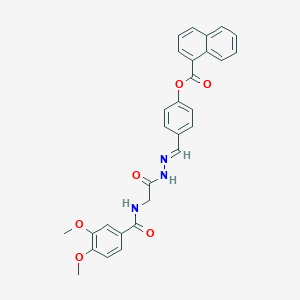![molecular formula C20H20N2O4S3 B12031423 1-(3,4-Dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone](/img/structure/B12031423.png)
1-(3,4-Dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
acetoveratrone , is an organic compound with the chemical formula C10H12O3. It features a complex structure combining a thiadiazole ring, a phenyl ring, and a ketone functional group. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:
The synthetic preparation of 1-(3,4-Dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone involves several steps. One common approach includes the following reactions:
Thiadiazole Formation: Start with 3,4-dimethoxybenzaldehyde and react it with thiosemicarbazide to form the 1,3,4-thiadiazole ring.
Sulfide Formation: Next, treat the thiadiazole intermediate with sodium methoxide and benzyl chloride to introduce the benzylsulfanyl group.
Ketone Formation: Finally, oxidize the resulting sulfide to obtain the target compound, acetoveratrone.
Industrial Production:
While industrial-scale production methods may vary, the synthetic steps outlined above provide a general framework for preparing acetoveratrone.
Chemical Reactions Analysis
Acetoveratrone can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions. Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Acetoveratrone finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Studying its potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism by which acetoveratrone exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Acetoveratrone’s uniqueness lies in its combination of the thiadiazole and benzylsulfanyl moieties. Similar compounds include other thiadiazoles and ketones, but few possess this specific arrangement.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C20H20N2O4S3 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C20H20N2O4S3/c1-24-15-7-4-13(5-8-15)11-27-19-21-22-20(29-19)28-12-16(23)14-6-9-17(25-2)18(10-14)26-3/h4-10H,11-12H2,1-3H3 |
InChI Key |
PIUVJOPXNUSHAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12031364.png)
![5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12031366.png)

![N-(2-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12031383.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12031388.png)

![2-Chlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12031402.png)

![N-benzyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12031415.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12031416.png)
![(5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12031421.png)
